Olopatadine Carbaldehyde
Description
Properties
IUPAC Name |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,13-14H,5,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBUVTVWLYTOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig and Grignard Reaction-Based Approaches
Early routes for olopatadine synthesis relied on Wittig and Grignard reactions to introduce the dimethylaminopropyl side chain. For example, WO2011033532A1 describes a Grignard reaction between 11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl acetic acid and 3-dimethylaminopropyl magnesium chloride. This method, however, faces challenges:
Barbier Reaction and Hydroboration-Oxidation
WO2014147647A1 introduces a safer, more efficient pathway:
- Esterification : Isoxepac (2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid) is treated with thionyl chloride in methanol to form the methyl ester.
- Barbier Allylation : Zinc-mediated allylation with allyl bromide in dimethylformamide (DMF) yields allylic alcohol (Step b).
- Hydroboration-Oxidation : 9-Borabicyclo[3.3.1]nonane (9-BBN) selectively adds to the allylic alcohol, followed by NaOH/H₂O₂ quenching to generate a diol (Step c).
- Cyclization and Isomerization : p-Toluenesulfonic acid (p-TSA) catalyzes spirotetrahydrofuran formation, while AlCl₃ promotes olefin isomerization to achieve an E/Z ratio of 1:1.5.
Key Advantages :
- Eliminates pyrophoric reagents (e.g., Grignard).
- Achieves 84% yield in hydroboration-oxidation vs. ≤60% in prior methods.
Comparative Analysis of Methodologies
Table 1: Key Metrics in Olopatadine Synthesis
| Parameter | Grignard (WO2011033532A1) | Barbier/Hydroboration (WO2014147647A1) |
|---|---|---|
| Overall Yield | 55–60% | 84% (hydroboration step) |
| E/Z Ratio | 1:1 | 1:1.5 |
| Hazardous Reagents | Mg, THF, anhydrous conditions | DMF, 9-BBN |
| Scalability | Low (moisture-sensitive) | Moderate (ambient temp. steps) |
Table 2: Aldehyde-Forming Oxidation Methods
| Method | Reagents | Compatibility with Olopatadine Intermediates |
|---|---|---|
| Ozonolysis | O₃, Zn/HOAc | High (cleaves exocyclic alkenes) |
| PCC Oxidation | PCC, CH₂Cl₂ | Moderate (sensitive to electron-rich arenes) |
| Swern | (COCl)₂, DMSO, Et₃N | Low (risk of overoxidation) |
Challenges in Aldehyde Intermediate Stabilization
Aldehydes are prone to side reactions (e.g., polymerization, overoxidation), complicating isolation. Patent data suggests in situ generation and immediate consumption of aldehydes may be preferable. For example:
Chemical Reactions Analysis
Chemical Reactions Involving Olopatadine Carbaldehyde
This compound can participate in various chemical reactions typical for aldehydes, which include:
-
Nucleophilic Addition Reactions : The carbonyl group in aldehydes is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
-
Condensation Reactions : Aldehydes can undergo condensation with amines or other nucleophiles to form imines or other complex structures.
-
Oxidation Reactions : Although aldehydes are generally oxidized to carboxylic acids, this compound can also participate in selective oxidation processes that may lead to valuable derivatives.
Stability and Degradation Pathways
Research has shown that this compound is subject to various degradation pathways under specific conditions. Forced degradation studies indicate that exposure to light and certain excipients can lead to the formation of impurities, including E and Z isomers of Olopatadine . The degradation process can be summarized as follows:
-
Photolytic Degradation : Under UV light, Olopatadine can undergo photolytic reactions leading to structural changes and formation of impurities.
-
Thermal Stability : Elevated temperatures may also affect the stability of this compound, promoting degradation into less active forms or by-products .
Table 2: Degradation Products
| Condition | Observed Degradation Products |
|---|---|
| UV Light Exposure | E and Z isomers of this compound |
| High Temperature | Various by-products due to thermal breakdown |
Scientific Research Applications
Olopatadine Carbaldehyde is primarily used in scientific research as an intermediate in the synthesis of Olopatadine. Its applications include:
Chemistry: Used in the study of photolytic degradation and isolation techniques.
Biology: Research on histamine H1 receptor antagonists and their effects on mast cells.
Medicine: Development of anti-allergic medications.
Mechanism of Action
Olopatadine Carbaldehyde itself does not have a direct mechanism of action as it is an intermediate compound. Olopatadine, the compound it helps synthesize, works by blocking the effects of histamine, a primary inflammatory mediator. Olopatadine stabilizes mast cells and prevents the release of histamine, thereby reducing allergic reactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs and Impurities
Chemical and Structural Comparison
Key Compounds Compared :
| Compound | Molecular Formula | M.W. | CAS# | Role/Origin |
|---|---|---|---|---|
| Olopatadine Carbaldehyde HCl | C₂₀H₂₁NO₂•HCl | 307.39 | 1376615-97-2 | Metabolite/degradation product |
| Olopatadine HCl | C₂₁H₂₃NO₃•HCl | 337.42 | 140462-76-6 | Parent drug |
| Olopatadine N-Oxide | C₂₁H₂₃NO₄ | 353.42 | 173174-07-7 | Oxidation-derived impurity |
| Olopatadine E-Isomer | C₂₁H₂₃NO₃ | 337.42 | 113806-06-7 | Synthesis by-product |
| α-Hydroxy Olopatadine | C₂₁H₂₃NO₄ | 356.44 | N/A | Synthesis intermediate |
| Rupatadine | C₂₆H₂₆ClN₃ | 415.96 | 158876-82-5 | H₁/PAF antagonist (comparator) |
Structural Insights :
- Carbaldehyde vs.
- N-Oxide : Formed via oxidative degradation, this impurity has a higher molecular weight and reduced H₁ receptor affinity compared to Olopatadine .
- E-Isomer : A stereoisomer formed during synthesis via the Wittig reaction; exhibits lower thermodynamic stability than the Z-isomer (active form) .
Pharmacological and Efficacy Comparisons
Mechanism of Action
- Olopatadine HCl : Dual action—blocks H₁ receptors (Ki = 31.6 nM) and inhibits mast cell mediator release (e.g., histamine, PGD₂) .
- No direct evidence of mast cell stabilization .
- Rupatadine: Inhibits H₁ receptors and platelet-activating factor (PAF), offering broader anti-inflammatory effects but with a higher eosinophil count vs. Olopatadine in chronic urticaria .
Clinical Efficacy
- Olopatadine 0.7% vs. 0.2% : Higher concentration provides prolonged ocular itching relief (24-hour efficacy) due to enhanced bioavailability .
- Carbaldehyde: Not clinically tested; regarded as a non-active metabolite in regulatory filings .
- Rupatadine vs. Olopatadine: Olopatadine significantly reduces eosinophil counts (p < 0.05), suggesting superior anti-eosinophilic activity .
Stability and Degradation Profiles
Degradation Pathways :
Stability Comparison :
| Condition | Olopatadine HCl Degradation | Carbaldehyde Formation |
|---|---|---|
| Heat (60°C) | 5–10% degradation | ↑↑ (major product) |
| UV Light | Moderate degradation | Minimal |
| Oxidative (H₂O₂) | Severe degradation (17%) | ↑↑ |
Research Findings and Clinical Relevance
- Comparative Pharmacokinetics : Olopatadine exhibits linear PK in humans (t₁/₂ = 3.1 hours), while carbaldehyde’s PK remains unstudied .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity and purity of Olopatadine Carbaldehyde in synthetic batches?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carbaldehyde functional group and stereochemistry, supplemented by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to assess purity (>98%). Mass spectrometry (MS) can validate molecular weight (C₂₀H₂₁NO₂·HCl, MW 307.39). Cross-reference spectral data with published standards for isomers (e.g., E/Z configurations) . For reproducibility, document solvent systems, column specifications, and calibration protocols per ICH guidelines .
Q. How should researchers design experiments to synthesize this compound while minimizing byproducts?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) using a stepwise approach. Start with the oxidation of Olopatadine’s alcohol precursor using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, employ liquid-liquid extraction and recrystallization (e.g., ethanol/water) to isolate the carbaldehyde derivative. Validate yield and purity via HPLC and elemental analysis .
Q. What stability testing protocols are critical for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies per ICH Q1A(R2) guidelines. Expose the compound to controlled humidity (75% RH), temperature (40°C), and light (ICH Q1B) for 6 months. Assess degradation products using HPLC-MS and quantify via peak area normalization. Compare results with baseline data from freshly synthesized batches. Note: The carbaldehyde group may oxidize further under prolonged light exposure, necessitating amber glass storage .
Advanced Research Questions
Q. How can researchers resolve and quantify the Z/E isomers of this compound during analytical profiling?
- Methodological Answer : Utilize chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of hexane:isopropanol (85:15, v/v) at 25°C. Adjust flow rates (1.0 mL/min) to achieve baseline separation. Validate isomer ratios via UV detection at 254 nm. For absolute configuration determination, couple with circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction .
Q. What experimental strategies address contradictions in structure-activity relationship (SAR) data between Olopatadine and its carbaldehyde derivative?
- Methodological Answer : Conduct comparative molecular docking studies using histamine H₁ receptor models (PDB ID: 7DFL) to assess binding affinity changes. Validate computationally predicted interactions with in vitro receptor-binding assays (radioligand displacement). If in vitro data conflicts with computational models, re-evaluate force field parameters or assay conditions (e.g., pH, solvent polarity). Cross-reference with clinical data on parent compounds to infer metabolic implications .
Q. How should researchers design a pharmacokinetic (PK) study for this compound, given its potential instability in biological matrices?
- Methodological Answer : Stabilize the compound in plasma using 0.1% formic acid and immediate freezing (-80°C). For quantification, develop a validated LC-MS/MS method with a lower limit of quantification (LLOQ) ≤1 ng/mL. Use deuterated internal standards (e.g., Olopatadine-d3) to correct for matrix effects. Assess metabolite formation via high-resolution MS and compare with in vitro hepatic microsomal assays .
Q. What statistical approaches are recommended for analyzing dose-response contradictions in preclinical models of this compound?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Use Akaike Information Criterion (AIC) to select between Emax and sigmoidal models. If in vivo efficacy plateaus at lower doses than predicted, investigate off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays). Reconcile discrepancies by integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound across laboratories?
- Methodological Answer : Provide granular details in supplementary materials: exact reagent grades (e.g., ACS-certified PCC), equipment calibration records (e.g., NMR magnet shimming), and environmental controls (humidity/temperature logs). Share raw spectral data in open repositories (e.g., Zenodo) with digital object identifiers (DOIs). For inter-lab validation, conduct round-robin testing with blinded samples .
Q. What metadata standards are essential when publishing datasets on this compound’s physicochemical properties?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental conditions (solvent purity, instrument model), processing algorithms (e.g., NMR baseline correction methods), and uncertainty estimates (e.g., ±0.01 ppm for chemical shifts). Use standardized formats (JCAMP-DX for spectra, .mzML for MS data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
